4-(2-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile
Overview
Description
“4-(2-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile” is a complex organic compound with the molecular formula C23H14BrN3O3 . It is related to other compounds such as 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene and 4-Bromobenzonitrile , which are used in various chemical reactions and have applications in the manufacture of polymers and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including bromination, nitration, and the introduction of the nitrile group. The exact synthesis pathway would depend on the specific reagents and conditions used . For example, 4-Bromobenzonitrile can be synthesized at room temperature in a flow injection microreactor, using a supported catalyst, without the addition of a base .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as Density Functional Theory (DFT) with a suitable basis set . This allows for the calculation of properties such as bond angles and lengths, which can provide insights into the compound’s structure .Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the bromo, nitrobenzyl, and nitrile groups. For example, benzylic halides typically react via an SN1 pathway, facilitated by the resonance-stabilized carbocation . The specific reactions that this compound undergoes would depend on the reaction conditions and the presence of other reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its molecular weight is approximately 460.28 Da . Other properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, related compounds such as 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene are classified as eye irritants . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment.
Properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O3/c24-22-12-18(11-20(14-26)19-6-1-16(13-25)2-7-19)5-10-23(22)30-15-17-3-8-21(9-4-17)27(28)29/h1-12H,15H2/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQKNZSUCVNSF-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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